

# Independent Verification of 6-Phenylpyrimidine-4-carboxylic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: 6-Phenylpyrimidine-4-carboxylic acid

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This guide provides an independent verification of published data for **6-phenylpyrimidine-4-carboxylic acid**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. By consolidating and comparing available experimental data, this document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this molecule and its derivatives.

## Physicochemical and Spectroscopic Data Comparison

The following table summarizes the available physicochemical and spectroscopic data for **6-Phenylpyrimidine-4-carboxylic acid** and a closely related analogue, **2-Mercapto-6-phenylpyrimidine-4-carboxylic acid**, for comparative purposes. Data for the target compound is limited in publicly accessible literature, highlighting a need for further comprehensive characterization.

Property	6-Phenylpyrimidine-4-carboxylic acid	2-Mercapto-6-phenylpyrimidine-4-carboxylic acid Derivative (9b)[1]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>18</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> S
Molecular Weight	200.19 g/mol	353.43 g/mol
Melting Point (°C)	Data not available in searched sources	210-212
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ, ppm)	Data not available in searched sources	13.62 (s, 1H, COOH), 8.08-8.06 (m, 2H, Ar-H), 7.64-7.57 (m, 4H, Ar-H), 4.02 (t, J = 5.6 Hz, 2H, CH <sub>2</sub> ), 3.40 (t, J = 5.6 Hz, 2H, CH <sub>2</sub> ), 2.50 (s, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ, ppm)	Data not available in searched sources	166.5, 163.4, 160.9, 136.2, 131.9, 129.3, 128.8, 110.1, 48.7, 45.9, 21.2
IR (KBr, cm <sup>-1</sup> )	Data not available in searched sources	3448, 3059, 2926, 1701, 1589, 1549, 1495, 1383, 1288, 768, 692
Mass Spectrum (m/z)	Data not available in searched sources	354.1 [M+H] <sup>+</sup>

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific findings. Below are the generalized protocols for the synthesis and characterization of pyrimidine carboxylic acid derivatives, based on published literature.

### Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives[1]

A common synthetic route involves the condensation of a ketoenol acid with thiourea.

#### General Procedure:

- A mixture of the appropriate ketoenol acid (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for a specified period.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
- The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the desired 2-mercapto-**6-phenylpyrimidine-4-carboxylic acid** derivative.

## Spectroscopic Characterization

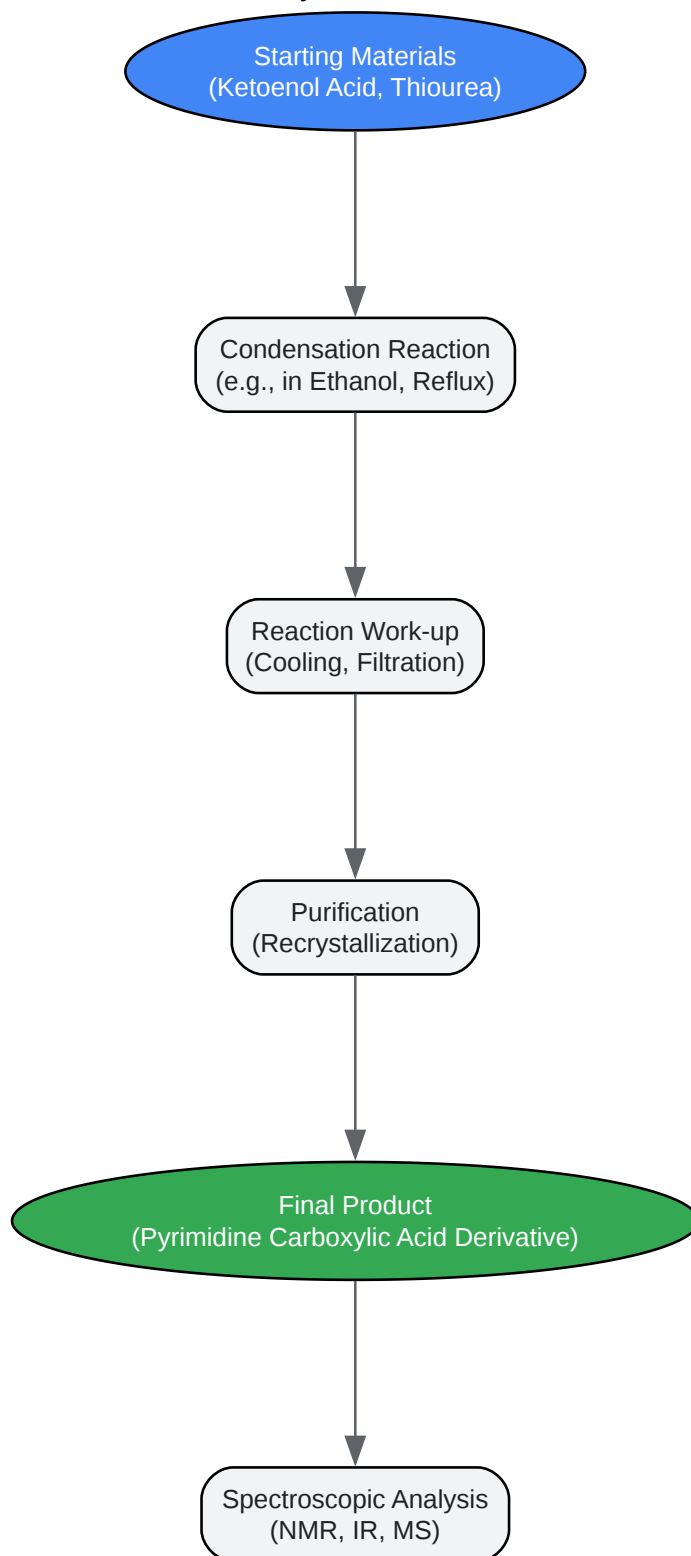
Standard spectroscopic techniques are employed to elucidate and confirm the structure of the synthesized compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO- $\text{d}_6$ . Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
- Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets. Characteristic absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS): Mass spectra are acquired using techniques such as electrospray ionization (ESI) to determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragmentation patterns.

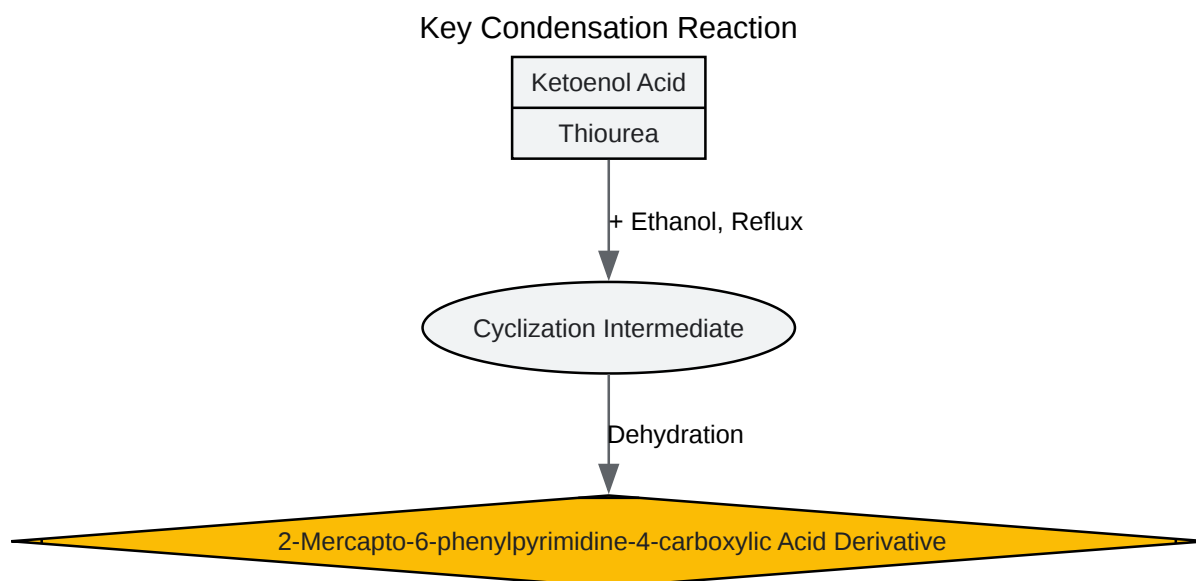
## Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the general synthetic workflow for pyrimidine carboxylic acid derivatives and a key reaction pathway.

## General Synthesis Workflow

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Caption: General workflow for the synthesis and analysis of pyrimidine carboxylic acid derivatives.



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Caption: The core condensation reaction for the synthesis of the pyrimidine ring.

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## References

- 1. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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